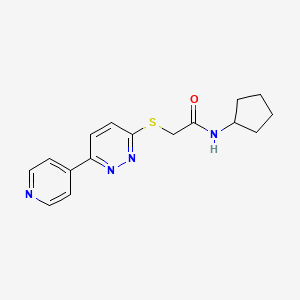
N-cyclopentyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained attention in the scientific community for its potential biomedical applications. This compound is a member of the pyridazine family, which is known for its diverse pharmacological activities.
Scientific Research Applications
Antioxidant Mechanisms and Cytoprotective Effects
N-Acetyl Cysteine as an Antioxidant
N-acetyl cysteine (NAC), a cysteine prodrug, is recognized for its pharmacological antioxidant and cytoprotective properties. Although not directly related, this highlights the importance of sulfur-containing compounds in biomedical research. NAC's ability to generate hydrogen sulfide and sulfane sulfur species, predominantly within mitochondria, underpins its immediate antioxidative and cytoprotective effects. This suggests a potential area of research for other sulfanylacetamide derivatives in oxidative stress and cellular protection mechanisms (Ezeriņa et al., 2018).
Synthesis of Novel Heterocyclic Compounds
Synthesis and Antimicrobial Evaluation
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed for use as antimicrobial agents, showcases the versatility and biological significance of sulfur-containing moieties in drug design. This study underlines the potential for N-cyclopentyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide to serve as a precursor or component in synthesizing biologically active compounds with possible antimicrobial applications (Darwish et al., 2014).
Mode of Action and Efficacy on Resistant Insects
Sulfoxaflor and Insecticide Action
Research on sulfoxaflor, an insecticide targeting sap-feeding pests, emphasizes the role of sulfanylacetamide derivatives in developing new classes of insect control agents. Sulfoxaflor's mode of action as an agonist at insect nicotinic acetylcholine receptors and its unique structure-activity relationships suggest the compound could be explored for similar bioactive roles in pest management (Sparks et al., 2013).
Properties
IUPAC Name |
N-cyclopentyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(18-13-3-1-2-4-13)11-22-16-6-5-14(19-20-16)12-7-9-17-10-8-12/h5-10,13H,1-4,11H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUTIFLJFSPTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
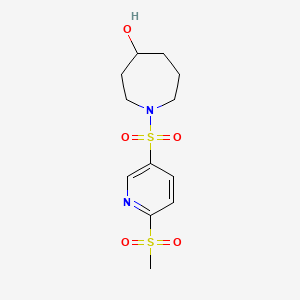
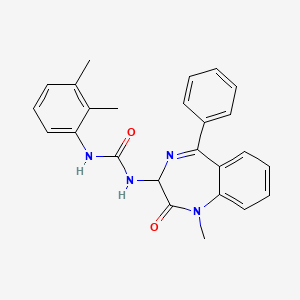
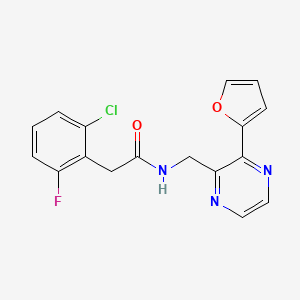
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)

![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)

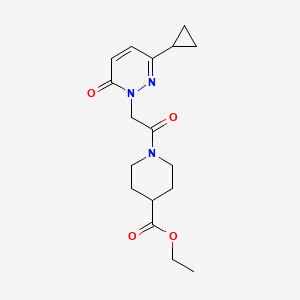
![N-(1-cyanocyclopentyl)-2-[(2,6-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2385947.png)
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)
![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)
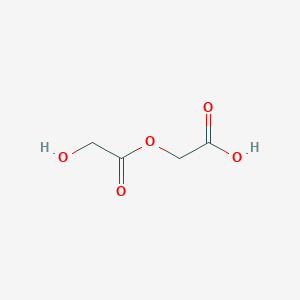
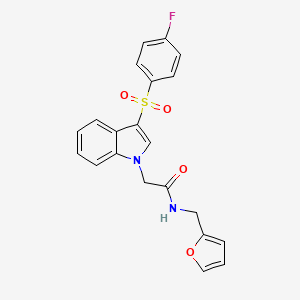
![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene](/img/structure/B2385958.png)
